N-Heptadecyl-N-methylheptadecan-1-amine
Description
N-Heptadecyl-N-methylheptadecan-1-amine is a tertiary amine characterized by two linear heptadecyl (C₁₇H₃₅) chains and one methyl group attached to the nitrogen atom. Its molecular formula is C₃₅H₇₃N, with a molecular weight of 507.06 g/mol. This compound is structurally analogous to other long-chain alkylamines but distinct in its combination of chain length and substitution pattern. Such amines are typically synthesized via alkylation or reductive amination methods (as inferred from and ). Applications likely include use as surfactants or intermediates in organic synthesis due to its hydrophobic nature.
Properties
CAS No. |
103175-42-4 |
|---|---|
Molecular Formula |
C35H73N |
Molecular Weight |
508.0 g/mol |
IUPAC Name |
N-heptadecyl-N-methylheptadecan-1-amine |
InChI |
InChI=1S/C35H73N/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-36(3)35-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-2/h4-35H2,1-3H3 |
InChI Key |
FCURGHOPLJJKFF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCN(C)CCCCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Heptadecyl-N-methylheptadecan-1-amine typically involves the reaction of heptadecylamine with methyl iodide. The reaction is carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
Heptadecylamine+Methyl iodide→this compound+Hydrogen iodide
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
N-Heptadecyl-N-methylheptadecan-1-amine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: Reduction reactions can convert the compound into secondary or primary amines.
Substitution: The nitrogen atom in the compound can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Halogenated compounds like alkyl halides are often used in substitution reactions.
Major Products Formed
Oxidation: Amine oxides
Reduction: Secondary or primary amines
Substitution: Alkylated amines
Scientific Research Applications
N-Heptadecyl-N-methylheptadecan-1-amine has a wide range of applications in scientific research, including:
Chemistry: Used as a surfactant in the synthesis of nanoparticles and as a phase transfer catalyst.
Biology: Employed in the preparation of liposomes and other lipid-based delivery systems.
Medicine: Investigated for its potential use in drug delivery systems due to its amphiphilic nature.
Industry: Utilized in the formulation of detergents, emulsifiers, and corrosion inhibitors.
Mechanism of Action
The mechanism of action of N-Heptadecyl-N-methylheptadecan-1-amine is primarily based on its surfactant properties. The compound reduces the surface tension of aqueous solutions, allowing for the formation of micelles and other self-assembled structures. This property is exploited in various applications, from drug delivery to industrial formulations.
Comparison with Similar Compounds
Structural and Molecular Comparisons
Key structural differences among similar compounds include alkyl chain length, substituent groups (e.g., methyl, chloro, benzyl), and branching. Below is a comparative table:
Physical Properties
Limited data from the evidence restricts direct comparisons, but trends can be inferred:
- Solubility : Longer alkyl chains (e.g., C₁₇ in the target compound) reduce water solubility compared to shorter-chain analogues like N-decyl-N-methyldecan-1-amine (density: 0.807 g/mL).
- Melting/Boiling Points : Higher molecular weight compounds (e.g., C₃₅H₇₃N) likely exhibit higher melting points due to stronger van der Waals forces.
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